Cas no 1968-13-4 (6-methoxy-2-methyl-1H-Indole)

6-methoxy-2-methyl-1H-Indole 化学的及び物理的性質
名前と識別子
-
- 6-methoxy-2-methyl-1H-Indole
- 1H-Indole,6-methoxy-2-methyl-
- 1H-Indole,6-methoxy-2-methyl
- 2-methyl-6-methoxy-1H-indole
- 2-Methyl-6-methoxyindole
- 6-methoxy-2-methylindole
- 6-OMe-indole
- methoxy-6 methyl-2 indole
- NFQLMUSRHJTMTB-UHFFFAOYSA-N
- BAA96813
- AS-39019
- CS-0061339
- DTXSID70445621
- MFCD09038152
- EN300-261635
- 2-Methyl-6-methoxyindol
- 1H-Indole, 6-methoxy-2-methyl-
- AMY9915
- SCHEMBL435522
- SB15188
- 1968-13-4
- AKOS006237882
- DB-263923
-
- MDL: MFCD09038152
- インチ: InChI=1S/C10H11NO/c1-7-5-8-3-4-9(12-2)6-10(8)11-7/h3-6,11H,1-2H3
- InChIKey: NFQLMUSRHJTMTB-UHFFFAOYSA-N
- ほほえんだ: CC1=CC2=C(C=C(C=C2)OC)N1
計算された属性
- せいみつぶんしりょう: 161.08400
- どういたいしつりょう: 161.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- PSA: 25.02000
- LogP: 2.48490
6-methoxy-2-methyl-1H-Indole セキュリティ情報
6-methoxy-2-methyl-1H-Indole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-methoxy-2-methyl-1H-Indole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-261635-1.0g |
6-methoxy-2-methyl-1H-indole |
1968-13-4 | 95% | 1.0g |
$342.0 | 2024-06-18 | |
Enamine | EN300-261635-0.1g |
6-methoxy-2-methyl-1H-indole |
1968-13-4 | 95% | 0.1g |
$89.0 | 2024-06-18 | |
Enamine | EN300-261635-5.0g |
6-methoxy-2-methyl-1H-indole |
1968-13-4 | 95% | 5.0g |
$991.0 | 2024-06-18 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0279-5g |
6-Methoxy-2-methyl-1H-indole |
1968-13-4 | 96% | 5g |
¥13902.86 | 2025-01-22 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0279-100mg |
6-Methoxy-2-methyl-1H-indole |
1968-13-4 | 96% | 100mg |
¥1197.92 | 2025-01-22 | |
eNovation Chemicals LLC | Y0994680-5g |
6-Methoxy-2-methyl-1H-indole |
1968-13-4 | 95% | 5g |
$1000 | 2024-08-02 | |
Chemenu | CM146445-1g |
6-Methoxy-2-methyl-1H-indole |
1968-13-4 | 95% | 1g |
$*** | 2023-03-31 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0279-5g |
6-Methoxy-2-methyl-1H-indole |
1968-13-4 | 96% | 5g |
8904.45CNY | 2021-05-08 | |
eNovation Chemicals LLC | K09380-5g |
6-methoxy-2-methyl-1H-Indole |
1968-13-4 | 95% | 5g |
$1250 | 2024-07-28 | |
eNovation Chemicals LLC | K09380-1g |
6-methoxy-2-methyl-1H-Indole |
1968-13-4 | 95% | 1g |
$430 | 2024-07-28 |
6-methoxy-2-methyl-1H-Indole 関連文献
-
Zisheng Zheng,Lina Tang,Yanfeng Fan,Xiuxiang Qi,Yunfei Du,Daisy Zhang-Negrerie Org. Biomol. Chem. 2011 9 3714
6-methoxy-2-methyl-1H-Indoleに関する追加情報
Introduction to 6-methoxy-2-methyl-1H-Indole (CAS No. 1968-13-4)
6-methoxy-2-methyl-1H-indole, identified by the Chemical Abstracts Service Number (CAS No.) 1968-13-4, is a heterocyclic organic compound belonging to the indole family. This compound features a benzene ring fused to a pyrrole ring, with a methoxy group at the 6-position and a methyl group at the 2-position. Its unique structural framework makes it a valuable intermediate in pharmaceutical synthesis and a subject of growing interest in medicinal chemistry.
The indole core is well-documented for its biological significance, playing a pivotal role in various natural products and pharmaceuticals. The presence of both methoxy and methyl substituents in 6-methoxy-2-methyl-1H-indole enhances its chemical reactivity, making it a versatile building block for more complex molecules. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its application in drug discovery programs.
In the realm of medicinal chemistry, 6-methoxy-2-methyl-1H-indole has garnered attention due to its potential pharmacological properties. Studies have suggested that derivatives of this compound may exhibit activity against various biological targets, including enzymes and receptors implicated in neurological disorders. The methoxy group, in particular, has been shown to modulate electronic and steric properties, influencing binding affinity and metabolic stability.
Recent research published in peer-reviewed journals highlights the synthesis of novel analogs of 6-methoxy-2-methyl-1H-indole, focusing on optimizing their pharmacokinetic profiles. For instance, modifications at the 3-position of the indole ring have been explored to enhance solubility and bioavailability. These efforts align with the broader goal of developing next-generation therapeutics with improved efficacy and reduced side effects.
The structural diversity offered by 6-methoxy-2-methyl-1H-indole also makes it an attractive scaffold for designing molecules with targeted biological activity. Researchers have leveraged computational modeling and high-throughput screening to identify promising derivatives for further investigation. Such approaches have accelerated the discovery process, enabling rapid progression from lead identification to clinical candidates.
Moreover, the synthesis of 6-methoxy-2-methyl-1H-indole has been refined through modern catalytic techniques, including transition metal-catalyzed reactions and asymmetric synthesis methods. These innovations not only improve yield but also minimize waste, aligning with sustainable chemistry principles. The compound’s stability under various reaction conditions further underscores its utility as a robust intermediate in multi-step synthetic routes.
Biologically, 6-methoxy-2-methyl-1H-indole has been investigated for its potential role in modulating neurotransmitter systems. Preliminary studies suggest that certain derivatives may interact with serotonin receptors, which are implicated in mood regulation and cognitive functions. Such findings open avenues for exploring new therapeutic strategies for conditions like depression and anxiety disorders.
The chemical reactivity of 6-methoxy-2-methyl-1H-indole allows for further functionalization through various coupling reactions, such as Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination. These transformations enable the introduction of diverse substituents, expanding the library of potential drug candidates derived from this scaffold. The compound’s compatibility with these modern synthetic protocols makes it a preferred choice for medicinal chemists seeking innovative solutions.
Industrial applications of 6-methoxy-2-methyl-1H-indole are also emerging, particularly in specialty chemical manufacturing. Its use as a precursor in fine chemical synthesis underscores its economic value and versatility. As demand for high-purity intermediates grows, efficient production methods for this compound will remain critical to meeting market needs.
Future research directions may explore the pharmacological potential of 6-methoxy-2-methyl-1H-indole in other therapeutic areas, such as cancer biology and anti-inflammatory diseases. The indole scaffold’s adaptability ensures that it will remain a cornerstone of drug discovery efforts for years to come. Collaborative initiatives between academia and industry will be essential in unlocking its full potential.
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